molecular formula C9H13N3S2 B12563075 5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione CAS No. 194982-76-8

5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione

Cat. No.: B12563075
CAS No.: 194982-76-8
M. Wt: 227.4 g/mol
InChI Key: NFFJUADMZCFLPU-UHFFFAOYSA-N
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Description

5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. The presence of the pyrrolidine ring in this compound enhances its biological activity and makes it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione typically involves the condensation of pyrimidine derivatives with pyrrolidine. One common method involves the reaction of 2,4-dichloropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring enhances its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione is unique due to the combination of the pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

194982-76-8

Molecular Formula

C9H13N3S2

Molecular Weight

227.4 g/mol

IUPAC Name

5-(pyrrolidin-1-ylmethyl)-1H-pyrimidine-2,4-dithione

InChI

InChI=1S/C9H13N3S2/c13-8-7(5-10-9(14)11-8)6-12-3-1-2-4-12/h5H,1-4,6H2,(H2,10,11,13,14)

InChI Key

NFFJUADMZCFLPU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CNC(=S)NC2=S

Origin of Product

United States

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